tert-butyl3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate,trifluoroaceticacid
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Overview
Description
tert-butyl3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate,trifluoroaceticacid is a complex organic compound with the molecular formula C12H21NO4.C2HF3O2. This compound is known for its unique structure, which includes a cyclobutane ring, an amino group, and a trifluoroacetic acid moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method includes the reaction of tert-butyl cyclobutane-1-carboxylate with 1-amino-2-methoxy-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then treated with trifluoroacetic acid to obtain the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as crystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-butyl3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate,trifluoroaceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate: Similar structure but with an azetidine ring instead of a cyclobutane ring.
Tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring and is used in similar applications.
Uniqueness
The uniqueness of tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid lies in its cyclobutane ring, which imparts specific steric and electronic properties. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4.C2HF3O2/c1-12(2,3)17-10(14)8-5-7(6-8)9(13)11(15)16-4;3-2(4,5)1(6)7/h7-9H,5-6,13H2,1-4H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAVOFMSQRSKGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)C(C(=O)OC)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F3NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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